molecular formula C10H17N5O2 B14056515 tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B14056515
M. Wt: 239.27 g/mol
InChI Key: CODGMJXYPMPBHR-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a tert-butyl group and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrazine compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research, particularly in the development of new antimicrobial agents. Studies have demonstrated its antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their activity against various diseases, including cancer and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its antibacterial activity is attributed to its ability to inhibit essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death . The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is unique due to its specific tert-butyl and amino substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-amino-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3,(H2,11,13)

InChI Key

CODGMJXYPMPBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2N)C1

Origin of Product

United States

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